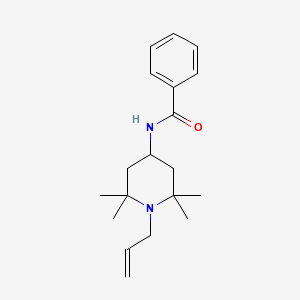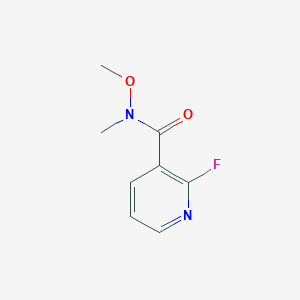
2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde
Descripción general
Descripción
“2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde” is a chemical compound that belongs to the indole family . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their broad range of chemical and biological properties . Various synthetic routes for indole and their derived products have been reported in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential .
Aplicaciones Científicas De Investigación
Antitumor Agents
2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Apoptosis Inducers
The compounds derived from 2-Oxoindoline-5-carbaldehyde have been found to induce apoptosis in cancer cells . The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Cell Cycle Regulators
These compounds have been found to affect the cell cycle . The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase .
Anti-Lung Cancer Agents
A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized and showed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . Compound 6l displayed the highest potency (IC50 3.0 μM) .
RAF/MEK/ERK Pathway Regulators
The compounds derived from 2-Oxoindoline-5-carbaldehyde have been found to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are part of the RAF/MEK/ERK signaling cascade . This pathway is an essential signal transduction cascade that controls cell survival, growth, differentiation, and transformation .
Molecular Docking Study
A docking study of 3-methylene-2-oxoindoline-5-carboxamide derivatives provides new insights into further optimization of these compounds for the discovery of more potent RAF/MEK/ERK pathway regulators as anti-lung cancer agents .
Mecanismo De Acción
Target of Action
The primary targets of 2-Oxoindoline-5-carbaldehyde, also known as 2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde, are proteins involved in cellular apoptotic pathways . These include BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in the regulation of cell cycle and apoptosis, which are linked to normal cellular growth and death .
Mode of Action
2-Oxoindoline-5-carbaldehyde interacts with its targets, leading to notable cytotoxicity toward human cancer cell lines . The compound has been shown to activate procaspase-3 , a key enzyme regulating apoptosis responses . This interaction results in changes in the cell cycle and induces apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects the RAF/MEK/ERK signaling pathway, one of the best-characterized Ras pathways . This pathway promotes cell cycle progression and cell proliferation . Deregulation of this pathway with downstream effectors ERK1/2 constitutively active is involved in the oncogenesis of various human cancers .
Result of Action
The compound’s action results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Propiedades
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJDKSTSDEZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256484 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-5-carbaldehyde | |
CAS RN |
612487-62-4 | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612487-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)